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Compound of Interest

Compound Name: 2-chloro-N-cyclobutyl-4-iodoaniline

Cat. No.: B1427988 Get Quote

Disclaimer: Direct experimental data, established biological applications, and specific protocols

for "2-chloro-N-cyclobutyl-4-iodoaniline" are not readily available in the public domain. This

document, therefore, presents a hypothetical application based on the known reactivity of

similar chemical structures. The protocols provided are illustrative and should be adapted and

optimized by qualified researchers.

"2-chloro-N-cyclobutyl-4-iodoaniline" is a halogenated aniline derivative. Such compounds

are valuable intermediates in medicinal chemistry and drug discovery, often serving as building

blocks for the synthesis of kinase inhibitors and other pharmacologically active molecules. The

presence of chloro, iodo, and a cyclobutylamino group offers multiple points for chemical

modification, making it a potentially versatile scaffold.

This document outlines a hypothetical application of "2-chloro-N-cyclobutyl-4-iodoaniline" as

a key intermediate in the synthesis of a potential tyrosine kinase inhibitor via a Suzuki coupling

reaction.

Chemical and Physical Properties
While specific data for "2-chloro-N-cyclobutyl-4-iodoaniline" is unavailable, the properties of

the closely related precursor, "2-chloro-4-iodoaniline," are summarized below. These values

can serve as an estimation for handling and reaction planning.
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Property Value Source

Molecular Formula C₆H₅ClIN [1]

Molecular Weight 253.47 g/mol [1][2]

Appearance Brown or light orange solid [3][4]

Melting Point 70-75 °C [1][4]

Assay 97% [1]

CAS Number 42016-93-3 [1]

Hypothetical Application: Synthesis of a Potential
Kinase Inhibitor
This protocol describes a hypothetical two-step synthesis. The first step is the synthesis of the

target compound "2-chloro-N-cyclobutyl-4-iodoaniline" from "2-chloro-4-iodoaniline". The

second step is a Suzuki coupling reaction to form a biaryl structure, a common core in many

kinase inhibitors.

Part 1: Synthesis of 2-chloro-N-cyclobutyl-4-iodoaniline
Objective: To synthesize "2-chloro-N-cyclobutyl-4-iodoaniline" via reductive amination of "2-

chloro-4-iodoaniline" with cyclobutanone.

Materials:

2-chloro-4-iodoaniline

Cyclobutanone

Sodium triacetoxyborohydride (STAB)

Dichloroethane (DCE)

Acetic acid

Saturated sodium bicarbonate solution
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Brine

Anhydrous magnesium sulfate

Ethyl acetate

Hexanes

Silica gel for column chromatography

Protocol:

To a solution of 2-chloro-4-iodoaniline (1.0 eq) in dichloroethane (DCE), add cyclobutanone

(1.2 eq) and acetic acid (2.0 eq).

Stir the mixture at room temperature for 30 minutes.

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

Stir the reaction mixture at room temperature for 16 hours.

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

Separate the organic layer and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to yield "2-chloro-N-cyclobutyl-4-iodoaniline".

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Suzuki Coupling for Kinase Inhibitor Scaffold
Synthesis
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Objective: To utilize "2-chloro-N-cyclobutyl-4-iodoaniline" in a Suzuki coupling reaction with

a boronic acid to synthesize a potential kinase inhibitor scaffold.

Materials:

2-chloro-N-cyclobutyl-4-iodoaniline

(4-((tert-butoxycarbonyl)amino)phenyl)boronic acid

Palladium(II) acetate (Pd(OAc)₂)

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

Potassium phosphate tribasic (K₃PO₄)

Toluene

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Protocol:

In a reaction vessel, combine "2-chloro-N-cyclobutyl-4-iodoaniline" (1.0 eq), (4-((tert-

butoxycarbonyl)amino)phenyl)boronic acid (1.2 eq), potassium phosphate tribasic (2.0 eq),

palladium(II) acetate (0.05 eq), and SPhos (0.10 eq).

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

Add degassed toluene and water (4:1 ratio).

Heat the reaction mixture to 100 °C and stir for 12 hours.
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Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to yield the desired biaryl

compound.

Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass

spectrometry.

Visualizations
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Caption: Synthetic route to a potential kinase inhibitor.
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Workflow for Kinase Inhibition Assay
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Caption: Experimental workflow for kinase activity assay.

Safety Precautions
"2-chloro-4-iodoaniline" and its derivatives should be handled with care. Based on the safety

data for the parent aniline, the following precautions are recommended:
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid

inhalation of dust and contact with skin and eyes.[5][6] Wear appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Toxicity: The parent compound, 2-chloro-4-iodoaniline, is classified as toxic if swallowed and

may cause skin and eye irritation.[1][2]

Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight.[3]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

It is crucial to consult the Safety Data Sheet (SDS) for all chemicals used in the experimental

protocols.[3][4][5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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